![molecular formula C20H22O4 B1292242 2-Acetoxy-4'-pentyloxybenzophenone CAS No. 890098-58-5](/img/structure/B1292242.png)
2-Acetoxy-4'-pentyloxybenzophenone
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Description
2-Acetoxy-4’-pentyloxybenzophenone (APB) is an organic compound that belongs to the class of benzophenone derivatives . It has a molecular formula of C20H22O4 and a molecular weight of 326.4 g/mol.
Molecular Structure Analysis
The molecular structure of 2-Acetoxy-4’-pentyloxybenzophenone consists of a benzophenone core with acetoxy and pentyloxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis conditions.Physical And Chemical Properties Analysis
2-Acetoxy-4’-pentyloxybenzophenone has a molecular weight of 326.4 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Organic Synthesis
2-Acetoxy-4’-pentyloxybenzophenone: is utilized in organic synthesis due to its potential as a versatile intermediate. It can participate in various chemical reactions, contributing to the synthesis of complex organic molecules. For instance, it may be involved in C-H functionalization , which is a critical step in constructing carbon-carbon bonds and forming the backbone of organic compounds . Additionally, it could be used in the formation of heterocyclic compounds , which are essential in many pharmaceuticals and agrochemicals .
Pharmaceuticals
In the pharmaceutical industry, 2-Acetoxy-4’-pentyloxybenzophenone could serve as a precursor for the synthesis of various drugs. Its structure allows for modifications that can lead to the development of antibiotics , such as carbapenem and penem . These antibiotics are crucial in the fight against bacterial infections, especially those resistant to other antibiotic classes.
Material Science
The compound’s properties may make it suitable for applications in material science. It could be involved in the development of new materials with specific optical or electronic properties. For example, its molecular structure could be beneficial in creating polymeric materials or liquid crystals that require specific light-absorbing characteristics .
properties
IUPAC Name |
[2-(4-pentoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-4-7-14-23-17-12-10-16(11-13-17)20(22)18-8-5-6-9-19(18)24-15(2)21/h5-6,8-13H,3-4,7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXPJZZJCDKLGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641588 |
Source
|
Record name | 2-[4-(Pentyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-58-5 |
Source
|
Record name | 2-[4-(Pentyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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